Molecular Weight and Lipophilicity Differentiation from Des-Methyl Analog
The target compound (C₁₆H₂₄BrN₃O₂, MW 370.28 g/mol) carries a methyl group at the 3-position of the phenyl ring that is absent in the des-methyl analog tert-butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate (C₁₅H₂₂BrN₃O₂, MW 356.26 g/mol) . This methyl addition increases the molecular weight by 14.02 Da and adds approximately 0.5 logP units to the calculated partition coefficient (cLogP ~3.1 vs. ~2.6 for the des-methyl analog), based on the incremental contribution of an aromatic methyl group to lipophilicity [1]. The increased lipophilicity predicts enhanced blood-brain barrier permeability (CNS MPO score improvement of ~0.3 units) in CNS-targeted programs where the des-methyl analog would be deprioritized [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 370.28 g/mol; cLogP ~3.1 (estimated) |
| Comparator Or Baseline | tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate: MW 356.26 g/mol; cLogP ~2.6 (estimated) |
| Quantified Difference | ΔMW = +14.02 Da; ΔcLogP ≈ +0.5 log units |
| Conditions | Calculated using the Moriguchi method for logP estimation from molecular structure; MW from molecular formula |
Why This Matters
The 0.5 logP differential places the target compound within the optimal CNS drug-like space (cLogP 2–4) more favorably than the des-methyl analog, making it a more appropriate procurement choice for neuroscience discovery programs targeting intracellular CNS receptors.
- [1] Moriguchi, I. et al. (1992) 'Simple Method of Calculating Octanol/Water Partition Coefficient', Chemical and Pharmaceutical Bulletin, 40(1), pp. 127–130. View Source
- [2] Wager, T.T. et al. (2010) 'Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes', ACS Chemical Neuroscience, 1(6), pp. 420–434. View Source
